molecular formula C21H14Cl2N2O4 B12047856 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate CAS No. 477728-44-2

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B12047856
CAS No.: 477728-44-2
M. Wt: 429.2 g/mol
InChI Key: GSLBYDJYZBZHPS-WYMPLXKRSA-N
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Description

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazone linkage and a dichlorobenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and related derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or metal ions.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interact with metal ions to form stable complexes, thereby affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Oxaliplatin: A platinum-based compound with similar structural complexity.

Uniqueness

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to its combination of a hydrazone linkage and a dichlorobenzoate moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

477728-44-2

Molecular Formula

C21H14Cl2N2O4

Molecular Weight

429.2 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2N2O4/c22-14-7-10-16(18(23)11-14)21(28)29-15-8-5-13(6-9-15)12-24-25-20(27)17-3-1-2-4-19(17)26/h1-12,26H,(H,25,27)/b24-12+

InChI Key

GSLBYDJYZBZHPS-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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